What are the physicochemical properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole?
What are the physicochemical properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole?
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Abstract
5-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2][3] A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from assay design and formulation to pharmacokinetic profiles and bioavailability. This guide provides a comprehensive framework for the experimental determination of the critical physicochemical properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, including lipophilicity (logP), ionization constant (pKa), and aqueous solubility. While experimentally derived data for this specific molecule is not extensively published, this document outlines authoritative, field-proven protocols to enable researchers to generate these crucial datasets. We present the theoretical underpinnings of each property, detailed step-by-step methodologies for their determination, and predictive data where available.
Compound Identity and Structural Features
The foundational step in any physicochemical characterization is the unambiguous identification of the molecule of interest. The benzoxazole ring system is aromatic and relatively stable, while the piperidine ring introduces a basic nitrogen atom, a key determinant of the compound's pKa and pH-dependent solubility.[1]
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | [4][5] |
| CAS Number | 199292-77-8 | [4] |
| Molecular Formula | C₁₃H₁₆N₂O | [4][5] |
| Molecular Weight | 216.27 g/mol | [4][5] |
| Physical Form | Solid, Powder | |
| Predicted XlogP | 2.3 | [6] |
Chemical Structure:

Lipophilicity (logP): A Measure of Membrane Permeability
Theoretical Background: The partition coefficient (P), expressed as its logarithm (logP), quantifies the differential solubility of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[7] It is a critical parameter in drug design, as it strongly correlates with a molecule's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. A positive logP value indicates higher lipophilicity (hydrophobicity), while a negative value signifies higher hydrophilicity.[8] For oral drug candidates, a logP value between 1 and 3 is often considered optimal. The predicted XlogP of 2.3 for this compound suggests it possesses favorable lipophilicity for drug-like applications.[6]
Experimental Protocol: Shake-Flask Method for logP Determination The "shake-flask" technique is the universally recognized gold-standard method for experimental logP determination due to its direct measurement of partitioning.[7][9]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., PBS at pH 7.4) and saturate it with n-octanol by mixing vigorously for 24 hours, followed by a 24-hour separation period. Concurrently, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.[10]
-
Compound Dissolution: Prepare a stock solution of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).
-
Equilibration: Seal the vial and shake it gently at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10] Avoid vigorous shaking that can lead to emulsion formation.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve.[10]
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[7]
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant (Ka) and describes the strength of an acid or base. For a drug molecule, pKa dictates the extent of its ionization at a given pH.[9] This is fundamentally important as the ionized (charged) and unionized (neutral) forms of a drug have vastly different properties; the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates membranes. 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole has a basic piperidine nitrogen, which is expected to be protonated at physiological pH, influencing its solubility and receptor interactions.
Experimental Protocol: Spectrophotometric pKa Determination (UV-Metric Titration) This method is highly suitable for compounds possessing a chromophore, like the benzoxazole ring system, where protonation or deprotonation of a nearby functional group alters the electronic structure and, consequently, the UV-Vis absorbance spectrum.[11]
Methodology:
-
Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., 0.1 M HCl, where the piperidine is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully neutral). Scan the UV-Vis spectrum for both solutions to identify the analytical wavelength (λ) where the difference in absorbance between the protonated and neutral species is maximal.[12]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the different pH buffers.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[9]
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve. Mathematically, it can be determined from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_I - A)) Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_B is the absorbance of the neutral base.[12]
Caption: Workflow for UV-Metric pKa Determination.
Aqueous Solubility: A Prerequisite for Efficacy
Theoretical Background: Aqueous solubility is a crucial property, as a drug must be in solution to be absorbed and exert its pharmacological effect.[13] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing intravenous formulations.[14] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput method used for early-stage screening.[15][16]
-
Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a given solvent. It is a lower-throughput but more accurate measure, critical for lead optimization and formulation development.[17][18]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask) This method determines the equilibrium solubility and is considered the definitive measure for drug development.
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[17]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[18]
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[14][17]
-
Separation of Undissolved Solid: After incubation, allow the solution to stand, then filter it through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid. This step must be performed carefully to avoid disturbing the equilibrium.[13]
-
Quantification: Take a precise aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[18][19]
-
Reporting: The result is reported as the solubility in units such as µg/mL or µM.[18]
Caption: Workflow for Thermodynamic Solubility Determination.
References
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BIOFOUNT. 5-methyl-2-piperidin-4-yl-1,3-benzoxazole. [Link][4]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Bergström, C. A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link][9]
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DeTuri, M. F., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
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University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link][12]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link][16]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link][11]
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Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]
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Stasiewicz, A., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link][20]
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Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link][10]
-
PubChemLite. 5-methyl-2-piperidin-4-yl-1,3-benzoxazole. [Link][6]
-
CORE. Studies in the Synthesis of Benzoxazole Compounds. [Link][3]
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